Bis(2-((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenyl)amine
Description
Evolution of C₂-Symmetric Bis(oxazoline) Scaffolds
The design of C₂-symmetric bis(oxazoline) ligands originated from the need to stabilize metal complexes while enforcing predictable coordination geometries. Early work by Desimoni et al. demonstrated that cis- and trans-4,5-disubstituted bis(oxazoline) derivatives could be synthesized from optically active aminoalcohols, enabling systematic tuning of steric and electronic properties. For example, the Masamune protocol (using Bu₂SnCl₂ under reflux) produced cis-1,2-disubstituted bis(oxazolines) with 75% yield, while mesylation and base treatment afforded trans isomers in 86% yield. These methods laid the groundwork for modern ligands like bis(2-((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenyl)amine, which features a rigidified backbone ideal for asymmetric induction.
The incorporation of aryl groups at the oxazoline 2-position, as seen in this compound, enhances π-stacking interactions with substrates. This structural motif, combined with C₂ symmetry, ensures uniform coordination to metal centers such as copper(II) or iron(II), which adopt square planar or octahedral geometries, respectively. For instance, Corey et al. utilized a biaryl bis(oxazoline)-Cu(II) complex to achieve 90% enantiomeric excess (ee) in the cyclopropanation of diazo esters, underscoring the ligand’s role in stabilizing transition states.
Structural Significance of tert-Butyl Substituents in 4,5-Dihydrooxazoline Systems
The tert-butyl group at the 4-position of the oxazoline ring serves dual roles: steric bulk and conformational rigidity. In this compound, the tert-butyl substituent enforces a chair-like conformation in the oxazoline ring, preorganizing the ligand for optimal metal coordination. This preorganization reduces entropic penalties during catalysis, as evidenced by the ligand’s ability to form stable complexes with metals even at low temperatures (−20°C).
The tert-butyl group also shields the oxazoline nitrogen’s lone pair, modulating electron density at the metal center. For example, in iron bis(oxazoline) complexes, this electron-withdrawing effect increases Lewis acidity, enhancing catalytic activity in oxidations. Conversely, in copper-catalyzed allylic oxidations, the bulky tert-butyl group prevents undesired side reactions by blocking axial approach of substrates, thereby improving enantioselectivity to 99% ee.
The compound’s molecular structure (SMILES: CC(C)(C)[C@H]1COC(C2=C(C=CC=C2)NC3=C(C4=N[C@@H](C(C)(C)C)CO4)C=CC=C3)=N1) highlights the tert-butyl groups’ strategic placement. X-ray crystallography of analogous complexes reveals N–M–N bond angles of ~134°, which are critical for maintaining monomeric catalyst structures and avoiding aggregation.
Mechanistic Role of tert-Butyl Groups:
- Steric Shielding : Blocks non-productive binding modes of substrates.
- Conformational Rigidity : Enforces a defined geometry in the metal-ligand complex.
- Electronic Modulation : Adjusts metal center reactivity through inductive effects.
Properties
IUPAC Name |
2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c1-25(2,3)21-15-30-23(28-21)17-11-7-9-13-19(17)27-20-14-10-8-12-18(20)24-29-22(16-31-24)26(4,5)6/h7-14,21-22,27H,15-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRQEGFCUQGDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Oxazolines
Oxazolines can be obtained through the reaction of 2-hydroxybenzonitrile or 2-aminobenzonitrile with chiral amino alcohols using dry zinc chloride as a Lewis acid catalyst under dry, anaerobic conditions. The general procedure involves reacting 2-hydroxy or 2-amino substituted benzonitriles with enantiomeric 2-aminoalcohols in chlorobenzene under moisture and oxygen-free conditions.
Scheme 1: General Synthesis of Oxazolines
$$
\begin{array}{c}
\text{2-hydroxybenzonitrile} + \text{chiral amino alcohols} \xrightarrow{\text{dry } ZnCl2, \text{chlorobenzene, anaerobic conditions}} \text{Oxazolines} \
\text{or} \
\text{2-aminobenzonitrile} + \text{chiral amino alcohols} \xrightarrow{\text{dry } ZnCl2, \text{chlorobenzene, anaerobic conditions}} \text{Oxazolines}
\end{array}
$$
Synthesis of Oxazolinylphosphinic Esters and Amides
Oxazolines can be used as catalysts in chemical reactions. For synthesizing oxazolinylphosphine esters and amides, the oxazolines are reacted with diphenylphosphinic chloride or phenyl phenylphosphonic dichloride. Triethylamine is used as a proton scavenger to neutralize hydrogen chloride formed in this reaction, which avoids the use of n-butyllithium and reduces side reactions.
Scheme 2: Synthesis of Oxazolinylphosphinic Esters and Amides
$$
\text{Oxazolines} + \text{Diphenylphosphinic chloride or Phenyl phenylphosphonic dichloride} \xrightarrow{\text{Triethylamine}} \text{Oxazolinylphosphine esters and amides}
$$
During purification, diphenylphosphinic acid and phenylphosphonic acid can be recovered as side products using column chromatography with a solvent mixture of \$$CH2Cl2\$$ / petroleum ether (9:1).
Synthesis of (S)-t-BuPyOx Ligand
An efficient three-step route can be employed for synthesizing the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand starting from picolinic acid.
Scheme 3: Three-Step Synthesis of (S)-t-BuPyOx Ligand from Picolinic Acid
- Amidation: React picolinic acid with (S)-tert-leucinol to generate an amide.
- Cyclization: Cyclize the amide to form the oxazoline ring.
- Chloride Formation: React the intermediate alcohol with thionyl chloride to yield a stable chloride salt.
Catalytic Activity of Oxazolines
Novel oxazolinylphosphinic esters and amides exhibit catalytic activity in the cyanosilylation of prochiral benzaldehyde. Specific catalysts such as 9b, 10c, 11c, 12a, 12b, 12d, 14a, and 14d have shown high to excellent yields (80-96%). Other catalysts, including 9a, 9c, 10a, 11a, 12c, 13b-13d, and 14b-14c, afford nearly quantitative yields (40-80%) after 6-8 hours or 19 hours. However, catalysts 9d-11d show low activity (5-40%). Despite moderate to high yields, the enantio selectivity remains low (<10% ee).
Table 1: Catalytic Activity in Cyanosilylation of Prochiral Benzaldehyde
| Catalyst | Yield (%) | Enantioselectivity (% ee) |
|---|---|---|
| 9b | 80-96 | <10 |
| 10c | 80-96 | <10 |
| 11c | 80-96 | <10 |
| 12a | 80-96 | <10 |
| 12b | 80-96 | <10 |
| 12d | 80-96 | <10 |
| 14a | 80-96 | <10 |
| 14d | 80-96 | <10 |
| 9a | 40-80 | <10 |
| 9c | 40-80 | <10 |
| 10a | 40-80 | <10 |
| 11a | 40-80 | <10 |
| 12c | 40-80 | <10 |
| 13b-13d | 40-80 | <10 |
| 14b-14c | 40-80 | <10 |
| 9d-11d | 5-40 | <10 |
Chemical Reactions Analysis
Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The oxazoline rings can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine exerts its effects involves its role as a chiral ligand. It coordinates with metal ions to form chiral complexes, which then participate in catalytic reactions. The oxazoline rings provide steric and electronic effects that enhance the selectivity and efficiency of these reactions. The molecular targets and pathways involved include various metal-catalyzed processes, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs differ in the substituents on the oxazoline rings or the central backbone. Below is a comparative analysis:
Table 1: Structural and Property Comparison
*Calculated based on analogous structures.
Key Differences and Implications
Steric and Electronic Effects
- tert-Butyl vs. Phenyl : The tert-butyl group in the target compound provides greater steric hindrance than phenyl, which can enhance enantioselectivity in catalytic reactions by restricting substrate approach . However, phenyl substituents (as in CAS 485394-21-6) may improve π-π interactions in aromatic systems, useful in material science .
- Isopropyl vs.
Backbone Modifications
- The pyridine-backbone variant (CAS 1374754-16-1) replaces the biphenyl amine with a pyridine ring, altering electronic properties and metal coordination behavior . This may expand its utility in photochemical applications.
Biological Activity
Bis(2-((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenyl)amine (CAS: 485394-22-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, structure-activity relationships, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of cancer research. Its derivatives have shown significant antiproliferative effects against various cancer cell lines.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative activity of this compound using various human cancer cell lines. For instance, derivatives of similar structures have demonstrated IC50 values ranging from 0.33 to 7.10 μM against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines . The structure–activity relationship (SAR) analyses indicate that modifications in the molecular structure can significantly enhance or reduce biological efficacy.
Structure-Activity Relationships (SAR)
The SAR studies reveal that:
- Substituents on the phenyl rings and the oxazole moiety play crucial roles in determining the biological activity.
- Compounds with additional dimethylaminopropyl side chains exhibited improved antiproliferative activities compared to their simpler counterparts .
Study 1: Antiproliferative Effects
In a comparative study, several derivatives were synthesized and tested for their antiproliferative properties using MTT assays. The results indicated:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.50 | MCF-7 |
| Compound B | 0.82 | A2780 |
| Compound C | 1.51 | HeLa |
These findings suggest that structural modifications can lead to enhanced potency against specific cancer types .
Study 2: Telomerase Activity Inhibition
In another experiment focusing on telomerase activity, compounds derived from this compound were tested on MCF-7 cell lysates. Notably, certain derivatives reduced telomerase activity significantly at lower concentrations compared to controls, indicating a potential mechanism for their anticancer effects .
Q & A
Basic: What are the key challenges in synthesizing Bis(2-((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenyl)amine, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis challenges include steric hindrance from the tert-butyl group, enantiomeric purity control of the (S)-configured dihydrooxazole rings, and coupling efficiency between phenylamine and oxazoline precursors. To optimize conditions:
- Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal yields .
- Employ chiral auxiliaries or asymmetric catalysis to enhance stereochemical control, as demonstrated in analogous oxazoline syntheses .
- Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts.
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the tert-butyl group (δ ~1.3 ppm for ) and oxazoline ring protons (δ 3.5–5.0 ppm) .
- X-ray Crystallography : Resolve stereochemistry and confirm the (S)-configuration of the dihydrooxazole rings .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] for : 430.26).
Note : Handle hygroscopic intermediates under inert atmospheres to prevent decomposition .
Advanced: How can computational methods predict the compound’s reactivity in asymmetric catalysis?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict enantioselectivity in catalytic reactions (e.g., asymmetric aldol reactions) .
- Reaction Path Search Algorithms : Identify low-energy pathways for ligand-substrate interactions, as implemented in ICReDD’s integrated computational-experimental workflows .
- Molecular Dynamics (MD) Simulations : Study solvent effects on catalytic activity and steric interactions involving the tert-butyl group.
Advanced: How can researchers address contradictions in reported catalytic activity data for this compound?
Methodological Answer:
- Control Experiments : Replicate studies under identical conditions (solvent, temperature, substrate ratios) to isolate variables causing discrepancies .
- In Situ Spectroscopy : Use FT-IR or Raman to detect transient intermediates or catalyst deactivation pathways.
- Meta-Analysis : Compare datasets across publications using statistical tools (e.g., ANOVA) to identify outliers or systematic errors .
Advanced: What strategies improve enantiomeric enrichment during synthesis?
Methodological Answer:
- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to isolate the (S)-enantiomer .
- Kinetic Resolution : Employ enzymes or chiral catalysts to selectively convert undesired enantiomers into byproducts.
- Crystallization-Induced Asymmetric Transformation : Leverage the compound’s solubility differences in specific solvents to enrich the desired stereoisomer .
Safety & Handling: What precautions are necessary when working with intermediates in the synthesis of this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation (H335) and skin sensitivity (H315) .
- Waste Management : Segregate halogenated byproducts (e.g., from coupling reactions) and dispose via licensed hazardous waste facilities .
- Stability Testing : Store the compound under nitrogen at –20°C to prevent oxidation of the dihydrooxazole rings .
Basic: What are the potential applications of this compound in materials science?
Methodological Answer:
- Ligand Design : Utilize the rigid oxazoline-phenylamine backbone to stabilize transition metals in catalysts for OLEDs or photovoltaic devices .
- Polymer Functionalization : Incorporate the compound as a monomer to create chiral polymers with tailored thermal stability.
- Supramolecular Chemistry : Study self-assembly behavior via hydrogen bonding between amine groups and complementary acceptors .
Advanced: How can researchers validate the compound’s role in enantioselective catalysis?
Methodological Answer:
- Mechanistic Probes : Use isotopically labeled substrates (e.g., -labeled aldehydes) to trace stereochemical outcomes in catalytic cycles .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
- Cross-Coupling Studies : Benchmark performance against established chiral ligands (e.g., BINOL or Salen derivatives) under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
